Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-

Stereochemistry Chiral purity Reproducibility

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- (CAS 36208-59-0) is a chiral bicyclic monoterpenoid aldehyde with molecular formula C₁₃H₂₀O and molecular weight 192.30 g/mol. The CAS number 36208-59-0 specifically designates the (1R,2R,4S)-rel- stereoisomer, also described as (1α,2β,4β)-1-isopropyl-4-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde, distinguishing it from isomer mixtures or alternative stereochemical forms.

Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
CAS No. 36208-59-0
Cat. No. B14471872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-
CAS36208-59-0
Molecular FormulaC13H20O
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCC(C)C12CCC(CC1C=O)(C=C2)C
InChIInChI=1S/C13H20O/c1-10(2)13-6-4-12(3,5-7-13)8-11(13)9-14/h4,6,9-11H,5,7-8H2,1-3H3
InChIKeyPDSPBIIMJJPMBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- (CAS 36208-59-0): Chemical Identity and Defined Stereochemistry for Rigorous Procurement


Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- (CAS 36208-59-0) is a chiral bicyclic monoterpenoid aldehyde with molecular formula C₁₃H₂₀O and molecular weight 192.30 g/mol [1]. The CAS number 36208-59-0 specifically designates the (1R,2R,4S)-rel- stereoisomer, also described as (1α,2β,4β)-1-isopropyl-4-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde, distinguishing it from isomer mixtures or alternative stereochemical forms . This compound belongs to the bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde family, which serves as both a fragrance ingredient (PERFUMING function) and a versatile synthetic intermediate in organic chemistry [2]. A published one-step synthesis protocol achieves this compound in quantitative yield under adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [3].

Why Generic Substitution of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- Can Compromise Experimental and Regulatory Outcomes


The bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde scaffold bearing methyl and isopropyl substituents exists across multiple CAS registries corresponding to different positional isomers, stereoisomers, and undefined isomer mixtures . CAS 36208-59-0 denotes the defined (1R,2R,4S)-rel- stereochemistry, while CAS 67920-94-9, CAS 68259-31-4, and CAS 67890-79-3 represent stereochemically unspecified forms, positional isomer mixtures, or alternative regioisomers [1][2]. In fragrance applications, stereochemistry directly influences odor character and receptor activation, meaning an undefined isomer mixture cannot be assumed to replicate the sensory properties of the defined stereoisomer [3]. In synthetic chemistry, stereochemical purity at the bridgehead and substituent positions dictates diastereoselectivity in downstream transformations; substitution with an undefined mixture introduces uncontrolled variables that can alter reaction outcomes, complicate purification, and invalidate chiral analytical methods [4][5].

Quantitative Evidence Guide: CAS 36208-59-0 vs. Closest Analogs for Informed Scientific Procurement


Defined (1R,2R,4S)-rel- Stereochemistry vs. Undefined Isomer Mixtures: Stereochemical Identity for Reproducible Research

CAS 36208-59-0 is explicitly registered with the defined (1R,2R,4S)-rel- stereochemistry (also described as (1α,2β,4β)-), as confirmed by the EPA CompTox Dashboard and multiple authoritative databases [1]. In contrast, the commonly encountered fragrance-grade material isofreshal (CAS 68259-31-4) is described as '5(or 6)-methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde'—a positional isomer mixture with unspecified stereochemistry at four chiral centers, giving rise to 16 possible stereoisomers [2]. Similarly, CAS 67920-94-9 and CAS 67890-79-3 are registered without stereochemical specification [3]. The procurement of CAS 36208-59-0 guarantees the (1R,2R,4S)-rel- configuration, eliminating the stereochemical ambiguity inherent in alternative CAS entries.

Stereochemistry Chiral purity Reproducibility Fragrance chemistry Asymmetric synthesis

Synthetic Accessibility: Published One-Step Quantitative-Yield Protocol with Full Spectroscopic Characterization

A 2023 publication in Molbank reports a one-step synthesis of the title compound (CAS 36208-59-0) under adapted Vilsmeier conditions achieving quantitative yield [1]. The product was comprehensively characterized by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy, with detailed spectral data provided [1]. For the broader class of bicyclo[2.2.2]oct-5-ene-2-carboxaldehydes, typical synthetic approaches include multi-step Diels-Alder cycloaddition sequences requiring diene/dienophile preparation, high-temperature reflux, and chromatographic purification, with reported yields varying widely depending on substitution pattern . The availability of a documented, high-yielding, single-step protocol with full spectral characterization reduces synthetic development time and provides authenticated reference data for identity verification upon procurement.

Synthetic methodology Quantitative yield Vilsmeier reaction Spectroscopic characterization Reproducibility

Predicted Physicochemical Properties vs. Isomer Mixture Comparators: Boiling Point, LogP, and Density Differentiation

The predicted boiling point for the compound under CAS 67920-94-9 (which encompasses the racemic form of the (1R,2R,4S)-rel- stereoisomer) is 246.2 ± 29.0 °C at 760 mmHg, with a predicted density of 1.042 ± 0.06 g/cm³ and estimated LogP of 3.571 . In contrast, the isomeric mixture isofreshal (CAS 68259-31-4) exhibits a higher boiling point range of 269–271 °C at 760 mmHg, a lower estimated LogP of 3.821, and a water solubility of 10.74 mg/L at 25 °C [1][2]. These differences reflect the distinct molecular environments arising from positional isomerism (methyl and isopropyl group placement) and stereochemical composition, which influence vapor pressure, hydrophobicity, and chromatographic retention behavior.

Physicochemical properties Boiling point LogP Density Isomer comparison

TSCA Active Status and Regulatory Clarity for US-Based Research and Industrial Procurement

CAS 36208-59-0, registered as Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-, (1R,2R,4S)-rel-, is listed on the US EPA TSCA Inventory with a status of 'Reviewed | Approved' under the 2024 CDR TSCA Inv Inactive designation [1]. This explicit TSCA listing under the stereochemically defined CAS number provides unambiguous regulatory standing for US-based procurement, research, and industrial use. The broader CAS 67920-94-9 entry is also TSCA-listed , but the CAS 68259-31-4 (isofreshal/isomer mixture) regulatory status requires separate verification through EINECS 269-522-6 [2]. For procurement requiring EPA accountability, the directly indexed TSCA entry for CAS 36208-59-0 eliminates ambiguity.

Regulatory compliance TSCA Chemical inventory US procurement EPA

Positional Isomer Identity: 4-Methyl-1-isopropyl Substitution Pattern Distinguished from 1-Methyl-4-isopropyl and Indeterminate Isomers

CAS 36208-59-0 unambiguously specifies the 4-methyl-1-(1-methylethyl) substitution pattern on the bicyclo[2.2.2]oct-5-ene scaffold [1]. A closely related regioisomer exists under CAS 67890-79-3, registered as 4-isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde (i.e., 1-methyl-4-(1-methylethyl) substitution) [2]. The isofreshal material (CAS 68259-31-4) is explicitly described as '5(or 6)-methyl-7(or 8)-(1-methylethyl)'—an indeterminate mixture of positional isomers [3]. The IUPAC name under CAS 36208-59-0 is 4-methyl-1-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde, with the aldehyde at position 2, methyl at position 4, and isopropyl at position 1 [1][4]. This defined regiochemistry is critical for any application where the position of substituents relative to the reactive aldehyde group dictates chemical behavior, steric environment, or biological target engagement.

Positional isomerism Regiochemistry Structure-activity relationship Substitution pattern Chemical identity

Perfuming Function Classification and Use in Cosmetic Fragrance Formulations: Defined Identity for Sensory Studies

The compound is classified with a PERFUMING function for cosmetic applications under CAS 67920-94-9 (the racemic form encompassing the target stereoisomer) and is cataloged as a 'cosmetic fragrance agent and aromatic raw material' [1][2]. The structurally related isofreshal (CAS 68259-31-4) is described as having an aldehydic, fatty, green, metallic odor profile at 100% concentration, with an assay specification of 95.00–100.00% [3]. The defined stereochemistry of CAS 36208-59-0 enables structure-odor relationship studies that are confounded when using isofreshal (16 possible stereoisomers in undefined proportions) or the inverted regioisomer CAS 67890-79-3 [4]. For fragrance research requiring precise olfactory evaluation, chiral GC-O analysis, or odor receptor screening, the stereochemically and positionally defined identity is a prerequisite.

Fragrance ingredient Perfuming function Cosmetic formulation Sensory evaluation Structure-odor relationship

Optimal Application Scenarios for Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- (CAS 36208-59-0) Based on Differentiated Evidence


Stereochemistry-Odor Relationship Studies and Chiral Fragrance Ingredient Development

For fragrance houses and academic olfactory research groups investigating the relationship between absolute configuration and odor character in the bicyclo[2.2.2]octene aldehyde family, CAS 36208-59-0 provides the only stereochemically defined entry point. Unlike isofreshal (CAS 68259-31-4), which contains up to 16 stereoisomers in undefined proportions, CAS 36208-59-0 guarantees the (1R,2R,4S)-rel- configuration, enabling reproducible chiral GC-olfactometry, enantiomer-specific odor threshold determination, and olfactory receptor screening studies [1]. The documented aldehydic, fatty, green, metallic odor character of the isomer class provides a reference framework against which the sensory properties of the pure stereoisomer can be systematically evaluated .

Asymmetric Synthesis and Chiral Building Block Applications Requiring Defined Stereochemistry

In synthetic organic chemistry, the formyl group at C-2 of the bicyclo[2.2.2]oct-5-ene scaffold serves as a versatile handle for further functionalization via nucleophilic addition, condensation, reduction, or oxidation [1]. The defined (1R,2R,4S)-rel- stereochemistry of CAS 36208-59-0 makes it suitable as a chiral building block for diastereoselective transformations, chiral auxiliary preparation, or the synthesis of enantiomerically enriched bicyclic scaffolds . The published one-step, quantitative-yield Vilsmeier protocol with full NMR, IR, and Raman characterization provides a validated synthetic reference and authenticated spectral fingerprint for identity verification [2]. Procurement of the stereochemically ambiguous alternatives CAS 67890-79-3 or CAS 68259-31-4 introduces uncontrolled stereochemical variables that can compromise diastereoselectivity and complicate chiral chromatographic analysis.

US-Based Regulated Laboratory Procurement Under TSCA Compliance Frameworks

For US-based CROs, pharmaceutical R&D laboratories, and industrial chemical users operating under EPA regulatory oversight, CAS 36208-59-0 carries a directly verified TSCA Inventory listing with 'Reviewed | Approved' status under the 2024 CDR reporting cycle [1]. This unambiguous regulatory standing, indexed specifically under the (1R,2R,4S)-rel- stereoisomer entry, streamlines procurement compliance documentation compared to sourcing the stereochemically undefined isomer mixture CAS 68259-31-4, which is regulated through the EINECS pathway (269-522-6) rather than direct TSCA indexing . For procurement workflows requiring EPA Substance Registry Services verification, CAS 36208-59-0 offers the most direct regulatory traceability within the bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde family.

Analytical Method Development and Reference Standard Qualification for Isomer-Specific Detection

The distinct predicted physicochemical properties of the 4-methyl-1-isopropyl isomer—including a boiling point of approximately 246 °C, LogP of ~3.57, and density of ~1.042 g/cm³—differ measurably from the isofreshal isomer mixture (boiling point 262–271 °C, LogP 3.82–4.27) [1]. These differences enable the development of isomer-specific GC or HPLC methods for quality control of fragrance formulations, forensic authentication of perfume ingredients, or environmental monitoring of bicyclic aldehyde releases. CAS 36208-59-0 can serve as a certified reference standard for the (1R,2R,4S)-rel- isomer, allowing laboratories to distinguish this specific stereoisomer from co-eluting isomer mixture components in complex fragrance or environmental matrices [2].

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